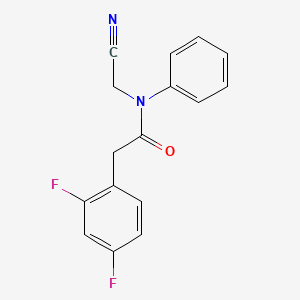

N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O/c17-13-7-6-12(15(18)11-13)10-16(21)20(9-8-19)14-4-2-1-3-5-14/h1-7,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQYMRSIBMWUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC#N)C(=O)CC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide typically involves the reaction of 2,4-difluorobenzyl chloride with phenylacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a solvent such as dimethylformamide (DMF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Derivatives with different functional groups replacing the cyanomethyl group.

Scientific Research Applications

N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide with structurally related acetamides, focusing on substituent effects, molecular properties, and applications:

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The cyano group (-CN) in N-(cyanomethyl) derivatives (e.g., ) increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in synthetic pathways. Fluorine atoms on the phenyl ring (e.g., ) improve metabolic stability and membrane permeability due to their electronegativity and small atomic radius.

Bioactivity Trends: Compounds with sulfonyl groups (e.g., ) demonstrate enhanced solubility and target binding in kinase assays compared to non-sulfonylated analogs. Trifluoromethyl and thienyl substituents () contribute to π-π stacking interactions in protein active sites, critical for anticancer activity.

Synthetic Utility: Chloroacetamides (e.g., ) are versatile intermediates for synthesizing heterocycles via cyclization or cross-coupling reactions. Cyanophenyl derivatives () are precursors to fluorescent probes due to the cyano group’s electron-deficient nature.

Research Findings and Limitations

- Computational Insights: Density functional theory (DFT) studies () on related acetamides suggest that electron-withdrawing groups (e.g., -CN, -F) lower the LUMO energy, increasing reactivity toward nucleophiles.

- Experimental Gaps: Direct pharmacological or synthetic data for this compound are absent in the literature. Its properties are inferred from analogs like those in and .

Biological Activity

N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide, a compound belonging to the class of substituted acetamides, has garnered attention in various fields of biological research due to its potential therapeutic applications. The unique structural features of this compound, including the cyanomethyl and difluorophenyl groups, suggest possible interactions with biological targets that could lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its biological activities based on available literature.

Antimicrobial Activity

Studies have shown that compounds with cyanomethyl groups often exhibit antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity Data

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 50 |

| This compound | S. aureus | 18 | 30 |

Anticancer Activity

The compound's anticancer potential has also been explored. Preliminary in vitro studies have indicated that it may inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 2: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest at G1 phase |

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific enzymes or receptors within target cells. This interaction may lead to modulation of signaling pathways critical for cell survival and proliferation.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Case Study 1 : A study involving a derivative showed promise in treating multidrug-resistant bacterial infections.

- Case Study 2 : In a preclinical trial, the compound demonstrated significant tumor reduction in xenograft models.

Q & A

Q. What are the optimized synthetic routes for N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide, and how are intermediates validated?

The synthesis involves multi-step reactions, including condensation of fluorinated benzyl precursors with cyanomethyl groups under controlled pH (6–7) and temperature (50–70°C). Key intermediates are validated using NMR (e.g., H/C for functional group tracking) and HPLC-MS to confirm molecular weights and purity (>95%) . Reaction optimization often employs gradient solvent systems (e.g., ethyl acetate/hexane) to isolate intermediates, with yields improved by adjusting stoichiometry of amine coupling agents like EDC/HOBt .

Q. How is structural elucidation performed for this compound, and what spectral markers are critical?

Structural confirmation relies on:

- H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 4.2–4.5 ppm (cyanomethyl -CH-), and δ 2.8–3.1 ppm (acetamide methylene) .

- FT-IR : Stretching vibrations at ~2250 cm (C≡N), 1650–1680 cm (amide C=O), and 1250 cm (C-F) .

- High-resolution MS : Exact mass matching the molecular formula (e.g., [M+H] calculated for CHFNO: 381.1274) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

- Enzyme inhibition assays : Testing against kinases or proteases (e.g., IC determination via fluorescence-based protocols) .

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC calculations .

Q. How can researchers ensure compound stability during storage and handling?

Stability studies under varying conditions (pH, temperature, light) are conducted using:

- HPLC-UV : Monitoring degradation products over time .

- Thermogravimetric analysis (TGA) : Assessing thermal decomposition thresholds .

- Storage recommendations: Desiccated at -20°C in amber vials to prevent hydrolysis/photooxidation of the cyanomethyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC values) may arise from assay conditions (e.g., serum content, cell passage number). Solutions include:

- Standardized protocols : Harmonizing buffer systems (e.g., PBS vs. HEPES) and cell culture conditions .

- Orthogonal assays : Cross-validating results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

- Meta-analysis : Pooling data from multiple studies with statistical adjustments for batch effects .

Q. What mechanistic insights exist for its enzyme modulation, and how are targets validated?

The compound’s quinazolinone core may inhibit tyrosine kinases via ATP-binding site competition. Validation methods:

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

Key SAR findings:

- Fluorine substitution : 2,4-difluorophenyl enhances metabolic stability and membrane permeability vs. mono-fluoro analogs .

- Cyanomethyl group : Critical for hydrogen bonding with catalytic lysine residues in kinases .

- Synthetic modifications : Introducing sulfonyl or triazole groups improves solubility without compromising activity .

Methodology : Parallel synthesis of analogs followed by 3D-QSAR modeling to prioritize candidates .

Q. What advanced pharmacokinetic studies are required to evaluate its drug potential?

- ADME profiling :

- Tissue distribution : Radiolabeled compound tracking via PET imaging .

Q. How does the compound’s reactivity under physiological conditions impact its bioactivity?

The sulfanyl (-S-) linker may undergo oxidation to sulfoxide/sulfone derivatives in vivo, altering target engagement. Assessment tools:

- Simulated biological fluids : Incubation in PBS (pH 7.4) with LC-MS monitoring .

- Redox potential analysis : Cyclic voltammetry to predict susceptibility to oxidation .

Q. What toxicological assessments are critical before preclinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.